molecular formula C11H7IO B6254911 6-iodonaphthalene-2-carbaldehyde CAS No. 1261731-75-2

6-iodonaphthalene-2-carbaldehyde

Cat. No.: B6254911
CAS No.: 1261731-75-2
M. Wt: 282.1
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Description

6-Iodonaphthalene-2-carbaldehyde is a halogenated aromatic aldehyde with the molecular formula C₁₁H₇IO and a molecular weight of 282.04 g/mol (calculated). Its structure comprises a naphthalene backbone substituted with an iodine atom at the 6-position and an aldehyde group at the 2-position. This compound is cataloged under MDL number MFCD18412752 and is commercially available through suppliers like Enamine Ltd . The iodine substituent introduces unique electronic and steric properties, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor in pharmaceutical or materials science applications.

Properties

CAS No.

1261731-75-2

Molecular Formula

C11H7IO

Molecular Weight

282.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-iodonaphthalene-2-carbaldehyde typically involves the iodination of naphthalene derivatives followed by formylation. One common method is the iodination of 2-naphthol to produce 6-iodo-2-naphthol, which is then subjected to a Vilsmeier-Haack reaction to introduce the aldehyde group at the 2nd position. The reaction conditions often involve the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

6-Iodonaphthalene-2-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: 6-Iodonaphthalene-2-carboxylic acid.

    Reduction: 6-Iodonaphthalene-2-methanol.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

6-Iodonaphthalene-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceutical intermediates and potential therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-iodonaphthalene-2-carbaldehyde in chemical reactions involves the reactivity of the aldehyde group and the iodine atom. The aldehyde group can participate in nucleophilic addition reactions, while the iodine atom can undergo substitution reactions. These reactive sites allow the compound to be versatile in various synthetic applications .

Comparison with Similar Compounds

6-Methoxynaphthalene-2-Carbaldehyde

  • Molecular Formula : C₁₂H₁₀O₂
  • Molecular Weight : 186.20 g/mol
  • CAS Number : 3453-33-6
  • Substituent Effects :
    • The methoxy group (-OCH₃) is electron-donating, activating the naphthalene ring toward electrophilic substitution.
    • Compared to iodine, the methoxy group reduces steric hindrance but lacks leaving-group capability.
  • Reactivity :
    • The aldehyde group may exhibit reduced electrophilicity due to electron donation from the methoxy group.
    • Applications include photochemical studies and synthesis of fluorescent dyes, where electron-rich aromatic systems are advantageous .

6-n-Dodecylnaphthalene-2-Carboxylic Acid

  • Molecular Formula : C₂₃H₃₂O₂
  • Molecular Weight : 340.50 g/mol
  • InChIKey : SAIFDQFMAFBCQJ-UHFFFAOYSA-N
  • Substituent Effects: The dodecyl chain (-C₁₂H₂₅) imparts significant lipophilicity, enhancing solubility in nonpolar solvents. The carboxylic acid (-COOH) group enables salt formation or conjugation reactions.
  • Applications: Potential use in surfactants, lipid-based drug delivery systems, or as a hydrophobic anchor in polymer chemistry .

6-Isopropoxynaphthalene-2-Sulfonyl Chloride

  • Molecular Formula : C₁₃H₁₃ClO₃S
  • CAS Number : 1381947-83-6
  • Substituent Effects :
    • The isopropoxy group (-OCH(CH₃)₂) is moderately electron-donating, while the sulfonyl chloride (-SO₂Cl) is highly electrophilic.
  • Reactivity :
    • The sulfonyl chloride group facilitates nucleophilic substitution, enabling the synthesis of sulfonamides or sulfonate esters.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Functional Group Applications
6-Iodonaphthalene-2-carbaldehyde C₁₁H₇IO 282.04 Iodo (electron-withdrawing) Aldehyde Cross-coupling reactions, pharmaceuticals
6-Methoxynaphthalene-2-carbaldehyde C₁₂H₁₀O₂ 186.20 Methoxy (electron-donating) Aldehyde Fluorescent dyes, photochemistry
6-n-Dodecylnaphthalene-2-carboxylic acid C₂₃H₃₂O₂ 340.50 Dodecyl (lipophilic) Carboxylic acid Surfactants, drug delivery
6-Isopropoxynaphthalene-2-sulfonyl chloride C₁₃H₁₃ClO₃S 300.80 Isopropoxy Sulfonyl chloride Sulfonamide synthesis

Key Research Findings

Reactivity of Iodo vs. Methoxy Derivatives :

  • The iodine atom in this compound enhances its utility in metal-catalyzed cross-coupling reactions, unlike the methoxy analog, which is more suited to electrophilic aromatic substitution .
  • The aldehyde group in the iodo derivative is more electrophilic due to the electron-withdrawing effect of iodine, favoring nucleophilic additions.

Biological and Industrial Relevance :

  • Long alkyl chains (e.g., dodecyl) in naphthalene derivatives improve lipid solubility, critical for membrane-permeable drug designs .
  • Sulfonyl chlorides like 6-isopropoxynaphthalene-2-sulfonyl chloride are pivotal in synthesizing bioactive sulfonamides, a common pharmacophore .

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